Dimethyl-[4-(2-methyl-5,6-dihydro-pyrazolo[1,5-c]quinazolin-5-yl)-phenyl]-amine
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Overview
Description
N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE is a complex organic compound featuring a pyrazoloquinazoline core
Preparation Methods
The synthesis of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the pyrazoloquinazoline core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential as a therapeutic agent is being explored, particularly in targeting specific enzymes or receptors involved in disease pathways
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of new polymers and advanced materials
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE can be compared with other pyrazoloquinazoline derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in materials science.
Thioglycoside derivatives: These compounds have shown significant biological activities and are used in medicinal chemistry.
The uniqueness of N,N-DIMETHYL-4-{2-METHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}ANILINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N4 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)aniline |
InChI |
InChI=1S/C19H20N4/c1-13-12-18-16-6-4-5-7-17(16)20-19(23(18)21-13)14-8-10-15(11-9-14)22(2)3/h4-12,19-20H,1-3H3 |
InChI Key |
HIBWKMQYVONBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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